molecular formula C8H6ClNO4S B1426128 3-oxo-3,4-dihydro-2H-benzo[b][1,4]oxazine-7-sulfonyl chloride CAS No. 868962-24-7

3-oxo-3,4-dihydro-2H-benzo[b][1,4]oxazine-7-sulfonyl chloride

Cat. No.: B1426128
CAS No.: 868962-24-7
M. Wt: 247.66 g/mol
InChI Key: VKPIVQBWGKJCAB-UHFFFAOYSA-N
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Description

Nomenclature and Structural Classification

The systematic nomenclature of 3-oxo-3,4-dihydro-2H-benzo[b]oxazine-7-sulfonyl chloride follows International Union of Pure and Applied Chemistry conventions for heterocyclic compounds with multiple functional groups. The compound belongs to the broader class of benzoxazines, which are bicyclic heterocyclic chemical compounds consisting of a benzene ring fused to an oxazine ring. The specific structural designation indicates the presence of a ketone functionality at the 3-position and a sulfonyl chloride group at the 7-position of the benzoxazine core structure.

The molecular formula C8H6ClNO4S encompasses eight carbon atoms, six hydrogen atoms, one chlorine atom, one nitrogen atom, four oxygen atoms, and one sulfur atom. This composition reflects the complex nature of the molecule, incorporating multiple heteroatoms within a relatively compact structure. The molecular weight of 247.66 grams per mole positions this compound within the range of moderate-sized organic molecules suitable for various synthetic applications.

Structural classification places this compound within several important chemical categories. Primary classification identifies it as a member of the benzoxazine family, specifically the 1,4-benzoxazine subclass characterized by the relative positions of oxygen and nitrogen atoms within the oxazine ring. Secondary classification recognizes it as a sulfonyl chloride derivative, introducing reactive functionality that significantly expands synthetic utility. Tertiary classification acknowledges the presence of a ketone group, contributing additional chemical reactivity and potential coordination sites.

Structural Feature Position Chemical Significance
Ketone Group 3-position Electrophilic center, hydrogen bonding acceptor
Sulfonyl Chloride 7-position Highly reactive electrophile, leaving group
Benzoxazine Core Fused ring system Heterocyclic stability, pi-electron system
Nitrogen Atom 4-position Nucleophilic center, hydrogen bonding donor

Properties

IUPAC Name

3-oxo-4H-1,4-benzoxazine-7-sulfonyl chloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H6ClNO4S/c9-15(12,13)5-1-2-6-7(3-5)14-4-8(11)10-6/h1-3H,4H2,(H,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VKPIVQBWGKJCAB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(=O)NC2=C(O1)C=C(C=C2)S(=O)(=O)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H6ClNO4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

247.66 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

868962-24-7
Record name 3-oxo-3,4-dihydro-2H-1,4-benzoxazine-7-sulfonyl chloride
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Preparation Methods

Diazotization and Sulfonyl Chloride Formation via Sulfur Dioxide and Copper Chloride Catalysis

  • Starting Material: 7-amino-2H-benzo[b]oxazin-3(4H)-one
  • Reagents and Conditions:
    • Sodium nitrite in aqueous acidic medium (acetic acid and hydrochloric acid) at 0 °C for diazotization
    • Sulfur dioxide atmosphere maintained at 0 °C
    • Copper(II) chloride dihydrate as catalyst
  • Procedure Summary:
    • Dissolve 7-amino derivative in acetonitrile and acetic acid mixture, cool to 0 °C.
    • Add hydrochloric acid dropwise while maintaining temperature.
    • Add sodium nitrite in batches to form diazonium salt.
    • Stir for 1 hour at 0 °C.
    • Introduce sulfur dioxide gas and stir for 2 hours at 0 °C.
    • Add copper(II) chloride dihydrate, continue stirring under sulfur dioxide atmosphere for 2 hours at 0 °C, then overnight at room temperature.
    • Quench with ice water, extract with dichloromethane, wash with brine, dry over magnesium sulfate, filter, and concentrate.
  • Yield: Approximately 52% isolated yield
  • Monitoring: TLC with petroleum ether:ethyl acetate (1:1) system
  • Notes: Temperature control at 0 °C is critical to avoid decomposition and side reactions. The sequence ensures formation of the sulfonyl chloride group on the benzoxazine ring.
  • Reference: Detailed synthesis reported with full reaction conditions and work-up in Chemical Book.

Sulfonation of 2H-benzo[b]oxazin-3(4H)-one with Chlorosulfonic Acid

  • Starting Material: 2H-benzo[b]oxazin-3(4H)-one
  • Reagents and Conditions:
    • Chlorosulfonic acid at 0 °C
    • Stirring for 1 hour
  • Procedure Summary:
    • Add 2H-benzo[b]oxazin-3(4H)-one portion-wise to chlorosulfonic acid cooled to 0 °C.
    • Stir for 1 hour maintaining temperature to ensure sulfonyl chloride formation at the 7-position.
    • Quench reaction by pouring onto ice.
    • Extract with dichloromethane, dry over sodium sulfate, and concentrate under reduced pressure.
  • Outcome: Formation of 3-oxo-3,4-dihydro-2H-benzo[b]oxazine-7-sulfonyl chloride as a key intermediate for further functionalization.
  • Notes: Strict temperature control is necessary to prevent over-sulfonation or decomposition.
  • Reference: Protocol adapted from benzoxazine derivative syntheses with sulfonyl chloride functionalization.

Synthesis of Benzoxazine Core Precursor

  • Starting Materials: 2-aminophenol and chloroacetyl chloride
  • Reagents and Conditions:
    • Chloroform solvent, sodium bicarbonate base, tetraethylammonium bromide (phase transfer catalyst)
    • Initial stirring at 0 °C, then heating at 55 °C for 16 hours
  • Procedure Summary:
    • Add chloroacetyl chloride dropwise to a suspension of 2-aminophenol, sodium bicarbonate, and TEBA in chloroform at 0 °C.
    • Stir for 1 hour at 0 °C, then heat to 55 °C for 16 hours to promote cyclization forming 2H-benzo[b]oxazin-3(4H)-one.
    • Concentrate, dilute with water, filter precipitate, wash and dry.
  • Outcome: Provides the benzoxazine core needed for subsequent sulfonyl chloride formation.
  • Reference: Experimental details from benzoxazine derivative synthesis studies.
Step Starting Material Reagents/Conditions Key Notes Yield (%) Reference
1 7-amino-2H-benzo[b]oxazin-3(4H)-one NaNO2, HCl, HOAc, SO2, CuCl2·2H2O, 0 °C to RT Diazotization, sulfonyl chloride formation; strict temp control 52
2 2H-benzo[b]oxazin-3(4H)-one Chlorosulfonic acid, 0 °C, 1 h Direct sulfonation to sulfonyl chloride Not specified
3 2-aminophenol Chloroacetyl chloride, NaHCO3, TEBA, chloroform, 0 °C to 55 °C Formation of benzoxazine core precursor Not specified
  • The diazotization-sulfonylation method (Step 1) is widely used for introducing sulfonyl chloride functionality on aromatic amines and benzoxazine derivatives, offering moderate yields (~50%) and good selectivity under controlled low temperatures.
  • The chlorosulfonic acid sulfonation (Step 2) is a straightforward electrophilic substitution method but requires careful handling due to the corrosive nature of chlorosulfonic acid and potential side reactions.
  • The benzoxazine core synthesis (Step 3) is a prerequisite for sulfonyl chloride formation and involves classical cyclization chemistry with chloroacetyl chloride and 2-aminophenol.
  • Purification typically involves extraction, washing with brine, drying over anhydrous salts, filtration, and concentration under reduced pressure.
  • Characterization of the final product includes TLC monitoring, NMR spectroscopy, and mass spectrometry to confirm sulfonyl chloride substitution and benzoxazine integrity.

The preparation of 3-oxo-3,4-dihydro-2H-benzo[b]oxazine-7-sulfonyl chloride is reliably achieved via diazotization of 7-amino benzoxazinone derivatives followed by sulfonyl chloride formation under sulfur dioxide and copper chloride catalysis, or alternatively by direct sulfonation of the benzoxazinone core with chlorosulfonic acid. The synthetic route requires careful temperature control and sequential reagent addition to optimize yield and purity. These methods provide a robust foundation for further synthetic applications of this sulfonyl chloride intermediate in medicinal and organic chemistry.

Chemical Reactions Analysis

Types of Reactions

3-oxo-3,4-dihydro-2H-benzo[b][1,4]oxazine-7-sulfonyl chloride undergoes several types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in the reactions of this compound include:

    Nucleophiles: Amines, alcohols, thiols

    Oxidizing Agents: Potassium permanganate, hydrogen peroxide

    Reducing Agents: Sodium borohydride, lithium aluminum hydride

    Catalysts: Lewis acids, transition metal complexes

Major Products

The major products formed from the reactions of this compound include sulfonamide derivatives, sulfonate esters, and various heterocyclic compounds. These products are often used as intermediates in the synthesis of pharmaceuticals and agrochemicals .

Scientific Research Applications

Medicinal Chemistry

The compound's structural characteristics make it a candidate for the development of novel pharmaceuticals. Its sulfonyl chloride group can act as an electrophile in nucleophilic substitution reactions, facilitating the formation of biologically active compounds.

Potential therapeutic areas include :

  • Antimicrobial agents : Compounds derived from sulfonyl chlorides have shown activity against various pathogens.
  • Anti-inflammatory drugs : Modifications to the core structure may lead to new anti-inflammatory agents targeting specific pathways.

Material Science

In material science, 3-oxo-3,4-dihydro-2H-benzo[b][1,4]oxazine-7-sulfonyl chloride can be utilized to synthesize polymers and coatings with enhanced properties. The incorporation of this compound into polymer matrices may improve thermal stability and mechanical strength.

Applications include :

  • Coatings : The compound can be used to develop protective coatings that resist degradation from environmental factors.
  • Composites : It may serve as a coupling agent in composite materials to enhance adhesion between different phases.

Case Study 1: Synthesis of Antimicrobial Agents

A study demonstrated that derivatives of sulfonyl chlorides exhibit significant antimicrobial activity. By modifying the benzoxazine core structure with various nucleophiles, researchers were able to create a series of compounds that showed enhanced efficacy against resistant bacterial strains.

Case Study 2: Development of High-performance Polymers

Research focused on using 3-oxo-3,4-dihydro-2H-benzo[b][1,4]oxazine derivatives in polymer synthesis revealed that incorporating these compounds improved the thermal and mechanical properties of the resultant materials. The study emphasized their potential use in high-temperature applications.

Mechanism of Action

The mechanism of action of 3-oxo-3,4-dihydro-2H-benzo[b][1,4]oxazine-7-sulfonyl chloride involves its interaction with specific molecular targets. The sulfonyl chloride group can react with nucleophilic sites on proteins and enzymes, leading to the formation of covalent bonds. This interaction can inhibit the activity of target enzymes, thereby modulating various biological pathways. The oxazine ring structure also contributes to the compound’s ability to interact with biological macromolecules, enhancing its efficacy in therapeutic applications .

Comparison with Similar Compounds

Key Physical Properties :

  • 1H NMR (CDCl₃, δ): 9.29 (s, 1H), 7.71 (d, 2H), 7.52 (s, 1H), 7.16 (d, 2H), 4.80 (s, 2H) .
  • Applications : Primarily used to synthesize sulfonamides for drug discovery, such as antitumor agents .

Comparison with Structurally Similar Compounds

6-Bromo-3-oxo-3,4-dihydro-2H-benzo[b][1,4]oxazine-7-sulfonyl Chloride

  • Structure : Bromine substituent at position 6 instead of hydrogen.
  • Synthesis : Prepared via Suzuki cross-coupling after sulfonation, enabling aryl/heteroaryl group introduction .
  • Reactivity : Aryl substituents reduce reactivity compared to the parent compound (e.g., lower yields in coupling reactions) .
  • Applications : Used to explore structure-activity relationships (SAR) in antitumor agents .

5-Nitro-3,4-dihydro-2H-benzo-[1,4]-oxazine-7-sulfonamide Derivatives

  • Structure : Nitro group at position 5 and sulfonamide instead of sulfonyl chloride.
  • Synthesis : Derived from 5-nitro-3,4-dihydro-2H-benzo-[1,4]-oxazine-7-sulfonyl chloride (4b) using thionyl chloride and DMF .
  • Reactivity : Nitro groups facilitate reduction to amines for further functionalization .
  • Applications : Investigated for antimicrobial and anticancer properties .

Benzothiazine Sulfonyl Chlorides

  • Structure : Sulfur replaces oxygen in the oxazine ring (e.g., 6-nitro-4H-benzo[1,4]thiazin-3-one) .
  • Synthesis: Synthesized via Knoevenagel condensation with benzaldehydes or alkylation with methyl iodide .
  • Reactivity : Exhibits higher electrophilicity due to sulfur’s polarizability, enhancing microbiological activity .
  • Applications : Demonstrated efficacy against Gram-positive bacteria (e.g., Staphylococcus aureus) .

Comparative Data Table

Compound Core Structure Key Substituents Synthesis Method Yield Reactivity/Applications
3-Oxo-3,4-dihydro-2H-benzo[b][1,4]oxazine-7-sulfonyl chloride Benzoxazine Sulfonyl chloride at C7 Chlorosulfonation 66% Intermediate for sulfonamides
6-Bromo derivative Benzoxazine Br at C6 Suzuki coupling 38–45% SAR studies in antitumor agents
5-Nitro-3,4-dihydro-2H-benzo-oxazine-7-sulfonamide Benzoxazine NO₂ at C5, sulfonamide Thionyl chloride/DMF ~70% Antimicrobial lead compound
6-Nitro-4H-benzo[1,4]thiazin-3-one Benzothiazine S instead of O, NO₂ at C6 Knoevenagel condensation 50–68% Antibacterial agents

Key Research Findings

Reactivity Trends: Electron-withdrawing groups (e.g., Br, NO₂) on benzoxazine sulfonyl chlorides decrease electrophilicity, slowing nucleophilic substitution . Benzothiazines exhibit enhanced bioactivity due to sulfur’s electronic effects, making them potent antimicrobials .

Synthetic Challenges :

  • Aryl-substituted benzoxazines require palladium-catalyzed cross-coupling, which complicates scalability .
  • Nitro-to-amine reduction in benzoxazines enables diversification but requires strict control to avoid over-reduction .

Biological Relevance :

  • Sulfonamide derivatives of this compound show promise in targeting tumor-specific pathways (e.g., M2 pyruvate kinase) .
  • Benzothiazines outperform benzoxazines in microbiological assays due to sulfur’s role in membrane penetration .

Biological Activity

3-Oxo-3,4-dihydro-2H-benzo[b][1,4]oxazine-7-sulfonyl chloride is a chemical compound with significant biological activity. Its structure includes a benzoxazine moiety, which is known for various pharmacological effects. This article explores the biological activity of this compound, including its potential therapeutic applications, mechanisms of action, and relevant research findings.

  • Chemical Formula : C8H6ClNO4S
  • CAS Number : 55280638
  • Molecular Weight : 233.66 g/mol
  • Structure : The compound features a sulfonyl chloride group, which contributes to its reactivity and potential biological interactions.

Anticancer Properties

Recent studies have indicated that compounds containing the benzoxazine structure exhibit anticancer properties. For instance, derivatives of benzoxazines have been shown to inhibit various cancer cell lines through multiple mechanisms:

  • GSK-3β Inhibition : A related compound, 3-oxo-2H-benzo[b][1,4]oxazine-6-carboxamide, has been identified as a potent inhibitor of glycogen synthase kinase 3 beta (GSK-3β), an important target in cancer therapy. The inhibition of GSK-3β has been linked to increased apoptosis in cancer cells and reduced tumor growth in vivo .
  • Cell Proliferation : In vitro studies demonstrate that benzoxazine derivatives can significantly reduce cell proliferation in neuroblastoma and other cancer cell lines when treated with concentrations as low as 12.5 μM .

Antimicrobial Activity

Benzoxazine derivatives have also shown promise as antimicrobial agents:

  • Mechanism : The sulfonyl chloride moiety may enhance the antimicrobial activity by facilitating the formation of reactive intermediates that disrupt bacterial cell walls.
  • Research Findings : Studies have reported that certain benzoxazine derivatives exhibit significant antibacterial activity against a range of pathogens, including both Gram-positive and Gram-negative bacteria .

Anti-inflammatory Effects

The anti-inflammatory potential of benzoxazine derivatives has been explored in various models:

  • In Vitro Studies : Compounds have demonstrated the ability to inhibit pro-inflammatory cytokine release from immune cells, suggesting a mechanism for reducing inflammation .
  • Clinical Relevance : The anti-inflammatory properties could be beneficial in treating conditions such as arthritis and other inflammatory diseases.

Case Studies

  • GSK-3β Inhibition Study : A study focused on the structure-guided design of GSK-3β inhibitors identified several promising candidates from a library of compounds. The top candidate displayed an IC50 value of 1.6 μM against GSK-3β and showed significant effects on neuroblastoma cells .
  • Antimicrobial Evaluation : A series of benzoxazine derivatives were synthesized and tested for their antimicrobial properties. Results indicated that several compounds had minimum inhibitory concentrations (MIC) below 100 μg/mL against common bacterial strains, highlighting their potential as new antibiotics .

Q & A

Basic: What are the optimal synthetic routes for preparing 3-oxo-3,4-dihydro-2H-benzo[b][1,4]oxazine-7-sulfonyl chloride derivatives?

Methodological Answer:
The compound is synthesized via Suzuki cross-coupling reactions. For example, 6-bromo-3-oxo-3,4-dihydro-2H-benzo[b][1,4]oxazine-7-sulfonyl chloride is coupled with aryl amines (e.g., 3,4-dimethylaniline) under standard Suzuki conditions (Pd catalysts, base, and inert atmosphere) to introduce aryl substituents (Scheme 2A). Substituent selection at the 6- or 7-position significantly impacts reactivity; electron-deficient aryl groups reduce conjugation efficiency .

Basic: What are the recommended handling and storage protocols for this compound?

Methodological Answer:
Store the compound in sealed, moisture-free containers at 2–8°C for short-term use or –80°C for long-term stability. For solution preparation, dissolve in anhydrous DMSO or acetonitrile to avoid hydrolysis. Aliquot stock solutions to minimize freeze-thaw cycles, which degrade sulfonyl chloride functionality. Purity (>97%) should be verified via HPLC prior to critical experiments .

Advanced: How do substituents at the 6- and 7-positions influence reactivity in conjugation reactions?

Methodological Answer:
Aryl and heteroaryl substituents at the 6-position (e.g., bromo, nitro) decrease reactivity due to steric hindrance and electronic effects. For instance, derivatives with bulky substituents (e.g., 47 and 48 in Table 3) show reduced coupling efficiency in Suzuki reactions. Optimize by using electron-withdrawing groups (e.g., –NO₂) at the 7-position to enhance electrophilicity of the sulfonyl chloride .

Advanced: What analytical techniques are critical for validating structural integrity and purity?

Methodological Answer:

  • NMR (¹H/¹³C): Confirm regiochemistry of substitution (e.g., 6- vs. 7-sulfonyl chloride) via aromatic proton splitting patterns.
  • HPLC-MS: Monitor purity (>97%) and detect hydrolyzed byproducts (e.g., sulfonic acid derivatives).
  • FT-IR: Identify characteristic peaks for sulfonyl chloride (S=O stretch at ~1370 cm⁻¹) and oxazine carbonyl (C=O at ~1680 cm⁻¹) .

Advanced: How can contradictory data on substituent effects in structure-activity relationship (SAR) studies be resolved?

Methodological Answer:
Contradictions arise from differential steric/electronic effects across biological targets. For example, 3-oxo derivatives with 6-nitro groups exhibit antifungal activity but reduced reactivity in conjugation. Resolve by:

Conducting comparative molecular docking to assess binding pocket compatibility.

Performing kinetic studies (e.g., surface plasmon resonance) to quantify binding affinity vs. synthetic yield .

Advanced: What strategies improve aqueous solubility for in vivo pharmacological studies?

Methodological Answer:

  • Prodrug design: Convert sulfonyl chloride to sulfonamide via amine coupling (e.g., using EDC/HOAt in acetonitrile) .
  • Co-solvent systems: Use PEG 400 or cyclodextrin-based formulations to enhance solubility while maintaining stability .

Advanced: How can this scaffold be modified to target specific biological pathways (e.g., angiogenesis or STING activation)?

Methodological Answer:

  • Angiogenesis inhibition: Introduce 7-fluoro or 6-nitro substituents to mimic validated inhibitors (e.g., 2-(7-fluoro-3-oxo-3,4-dihydro-2H-benzo[b][1,4]oxazin-6-yl) derivatives) .
  • STING agonists: Attach trifluoromethyl or propynyl groups at the 4-position via Knoevenagel condensation to enhance binding to STING protein .

Advanced: How does the choice of coupling agents impact conjugation efficiency with biomolecules?

Methodological Answer:
EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) with HOAt (1-hydroxy-7-azabenzotriazole) in acetonitrile/triethylamine maximizes sulfonamide bond formation with amines. Avoid DMAP (dimethylaminopyridine) due to side reactions with the oxazine ring .

Retrosynthesis Analysis

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Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3-oxo-3,4-dihydro-2H-benzo[b][1,4]oxazine-7-sulfonyl chloride
Reactant of Route 2
Reactant of Route 2
3-oxo-3,4-dihydro-2H-benzo[b][1,4]oxazine-7-sulfonyl chloride

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